molecular formula C16H16N2O2 B1594346 n,n'-ethylenebisbenzamide CAS No. 644-33-7

n,n'-ethylenebisbenzamide

Cat. No.: B1594346
CAS No.: 644-33-7
M. Wt: 268.31 g/mol
InChI Key: NWGGAHDZCNJXJA-UHFFFAOYSA-N
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Description

N,N’-ethylenebisbenzamide is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . It is characterized by the presence of two benzamide groups connected by an ethylene bridge. This compound is known for its white crystalline appearance and has various applications in scientific research and industry.

Scientific Research Applications

N,N’-ethylenebisbenzamide has a wide range of applications in scientific research, including:

Safety and Hazards

Benzamide, N,N’-1,2-ethanediylbis- may cause skin and eye irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact, it is recommended to flush the eyes or skin with plenty of water and get medical aid .

Mechanism of Action

Target of Action

N,N’-Ethylenebisbenzamide, also known as N-(2-benzamidoethyl)benzamide or Benzamide, N,N’-1,2-ethanediylbis-, is a type of N-substituted benzamide It’s known that these compounds can induce apoptosis in certain cell lines .

Mode of Action

The mode of action of N,N’-Ethylenebisbenzamide involves the induction of apoptosis in cells . Apoptosis is a form of programmed cell death that is essential for maintaining cellular homeostasis. N-substituted benzamides, such as declopramide, have been shown to induce apoptosis in cell lines like the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60 . This is achieved through the release of cytochrome c into the cytosol and the activation of caspase-9 .

Biochemical Pathways

The induction of apoptosis by n-substituted benzamides is known to involve the activation of the caspase cascade . Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis) and inflammation.

Pharmacokinetics

Pharmacokinetics study is crucial for understanding the disposition of a drug within the body and its bioavailability .

Result of Action

The primary result of the action of N,N’-Ethylenebisbenzamide is the induction of apoptosis in certain cell lines . This can lead to the death of cancer cells, potentially making N,N’-Ethylenebisbenzamide a useful compound in cancer treatment.

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of many drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-ethylenebisbenzamide can be synthesized through the reaction of 2,2,2-trichloroacetophenone with ethylenediamine . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of N,N’-ethylenebisbenzamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethylenebisbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and other derivatives.

    Reduction: Reduction reactions can convert N,N’-ethylenebisbenzamide into simpler amine compounds.

    Substitution: The benzamide groups can undergo substitution reactions with different reagents to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives, while reduction can produce ethylenediamine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-ethylenebisbenzamide include:

Uniqueness

N,N’-ethylenebisbenzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its ethylene bridge and benzamide groups provide distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(2-benzamidoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGGAHDZCNJXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060943
Record name Benzamide, N,N'-1,2-ethanediylbis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

644-33-7
Record name N,N′-1,2-Ethanediylbis[benzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-1,2-Ethanediylbisbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Dibenzoylethylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N,N'-1,2-ethanediylbis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, N,N'-1,2-ethanediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-ethylenebis(benzamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N'-1,2-ETHANEDIYLBISBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMU5QQF59S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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